molecular formula C22H24N4O8 B1195194 Mitoxantrone dicarboxylic acid CAS No. 97729-57-2

Mitoxantrone dicarboxylic acid

カタログ番号: B1195194
CAS番号: 97729-57-2
分子量: 472.4 g/mol
InChIキー: DDEBCPLFRUBTMM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mitoxantrone dicarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C22H24N4O8 and its molecular weight is 472.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacological Properties

Mitoxantrone is primarily known for its role as a cytotoxic agent in the treatment of various malignancies. The dicarboxylic acid derivative has been studied for its distinct pharmacokinetic and pharmacodynamic properties:

  • Cytotoxic Activity : Mitoxantrone exhibits potent antitumor effects by inhibiting DNA topoisomerase II, which is crucial for DNA replication and repair. This mechanism makes it effective against cancers such as breast cancer, non-Hodgkin lymphoma, and acute nonlymphocytic leukemia .
  • Toxicity Profile : Studies have indicated that the dicarboxylic acid form may have a different toxicity profile compared to its parent compound. For instance, research has shown that patients with impaired liver function may experience prolonged elimination half-lives of mitoxantrone, suggesting a need for dosage adjustments .

Encapsulation and Drug Delivery Systems

Recent advancements in drug delivery systems have explored the use of metal-organic frameworks (MOFs) for encapsulating mitoxantrone dicarboxylic acid. This approach aims to enhance the drug's stability and reduce side effects:

  • Zirconium-Based MOFs : A study demonstrated that encapsulating mitoxantrone in zirconium-based MOFs resulted in a slower release profile compared to free mitoxantrone. This method showed improved cytotoxicity against breast cancer cell lines while minimizing adverse effects on normal cells .
  • Release Kinetics : The release kinetics of mitoxantrone from MOFs were characterized, revealing a controlled release that could potentially lead to better therapeutic outcomes with reduced systemic toxicity .

Clinical Case Studies

Several clinical studies have documented the use of mitoxantrone and its derivatives in treating various cancers:

  • Acute Nonlymphocytic Leukemia : In randomized trials comparing mitoxantrone with daunorubicin, mitoxantrone demonstrated a higher complete response rate (63% vs. 53%) when combined with cytarabine for remission induction therapy .
  • Breast Cancer Treatment : Reports have indicated cases where patients developed secondary malignancies such as acute myeloid leukemia following treatment with mitoxantrone for breast cancer. These cases highlight the importance of monitoring long-term outcomes in patients receiving this therapy .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Application Area Details
Cytotoxic Activity Effective against various cancers; inhibits DNA topoisomerase II
Encapsulation Utilization of zirconium-based MOFs enhances stability and reduces side effects
Clinical Efficacy Higher response rates in leukemia treatments compared to traditional therapies
Toxicity Considerations Prolonged elimination half-life in patients with liver dysfunction necessitates careful dosage management

特性

CAS番号

97729-57-2

分子式

C22H24N4O8

分子量

472.4 g/mol

IUPAC名

2-[2-[[4-[2-(carboxymethylamino)ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]ethylamino]acetic acid

InChI

InChI=1S/C22H24N4O8/c27-13-3-4-14(28)20-19(13)21(33)17-11(25-7-5-23-9-15(29)30)1-2-12(18(17)22(20)34)26-8-6-24-10-16(31)32/h1-4,23-28H,5-10H2,(H,29,30)(H,31,32)

InChIキー

DDEBCPLFRUBTMM-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1NCCNCC(=O)O)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCC(=O)O

正規SMILES

C1=CC(=C2C(=C1NCCNCC(=O)O)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCC(=O)O

同義語

CL 283981
CL-283981
mitoxantrone dicarboxylic acid

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。